1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole
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Overview
Description
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of action
The compound contains a benzimidazole moiety, which is a crucial part of many biologically active compounds, including some antifungal and anthelmintic drugs. These drugs often work by binding to the beta-tubulin of parasites, inhibiting microtubule formation and thus interfering with cell division .
Mode of action
The presence of the nitro group and chlorophenyl groups might enhance the compound’s lipophilicity, potentially aiding its passage through biological membranes. The exact mode of action would depend on the specific target molecule and the biochemical environment within the cell .
Biochemical pathways
Without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been known to interfere with dna synthesis, protein function, and cell division .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. The nitro and chloro groups might influence how the compound is metabolized in the body .
Result of action
The cellular effects would depend on the compound’s specific targets and mode of action. If it acts similarly to other benzimidazole derivatives, it might lead to cell death by preventing cell division .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability, solubility, and overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: Chlorination of the aromatic rings is performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Benzylation: The benzimidazole core is then benzylated using 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Coupling: Finally, the chlorinated benzimidazole is coupled with 4-chlorophenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: Formation of 1-[(2-aminobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1H-benzimidazole: Lacks the nitro group and benzyl ether moiety, resulting in different chemical properties and biological activities.
6-nitro-1H-benzimidazole:
1-(2-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole: Similar structure but without the nitro group, leading to different chemical behavior.
Uniqueness
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole is unique due to its combination of a nitro group, chlorinated aromatic rings, and a benzimidazole core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]-6-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-15-7-5-13(6-8-15)20-23-18-10-9-16(25(26)27)11-19(18)24(20)28-12-14-3-1-2-4-17(14)22/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHFGVXMPCVRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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